3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a unique combination of structural motifs, including a dihydrobenzo[b][1,4]dioxin ring, a piperidine moiety, and a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the alkylation of a phenolic hydroxyl group followed by cyclization.
Introduction of the piperidine moiety: This step involves the reaction of a suitable piperidine derivative with the intermediate compound.
Construction of the chromen-4-one core: This is typically done through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the chromen-4-one core would yield a dihydro derivative.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: The compound may have therapeutic potential due to its structural similarity to known bioactive molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological molecules, leading to a range of potential effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares the dihydrobenzo[b][1,4]dioxin ring but has different functional groups.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound also contains the dihydrobenzo[b][1,4]dioxin ring and is used in anticancer research.
Uniqueness
The uniqueness of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one lies in its combination of structural motifs, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-15-4-3-5-16(2)26(15)13-19-21(27)8-7-18-24(28)20(14-31-25(18)19)17-6-9-22-23(12-17)30-11-10-29-22/h6-9,12,14-16,27H,3-5,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYLZFWVUFPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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